molecular formula C19H19ClN2O B5660807 6-chloro-3-(diethylamino)-4-phenyl-2(1H)-quinolinone

6-chloro-3-(diethylamino)-4-phenyl-2(1H)-quinolinone

Cat. No. B5660807
M. Wt: 326.8 g/mol
InChI Key: AZLJMNMUASDCSH-UHFFFAOYSA-N
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Description

“6-chloro-3-(diethylamino)-4-phenyl-2(1H)-quinolinone” is a complex organic compound. It contains a quinolinone group, which is a type of heterocyclic compound. The molecule also has a phenyl group (a ring of 6 carbon atoms, akin to benzene), a diethylamino group (which contains nitrogen), and a chlorine atom .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques like X-ray diffraction or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the quinolinone, phenyl, and diethylamino groups could potentially make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (like melting point, boiling point, solubility, etc.) would need to be determined experimentally. These properties can be influenced by factors like the presence of the chlorine atom and the diethylamino group .

Scientific Research Applications

Enantioselective Synthesis of Benzothiazine Derivatives

Background:

6-Chloro-3-(diethylamino)-4-phenyl-2(1H)-quinolinone: (also known as 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide) is a nitrogen-containing heterocyclic compound. Researchers have explored its potential as a building block for synthesizing pharmacologically active compounds.

Applications:

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential applications. It could also involve studying its safety profile and potential hazards .

properties

IUPAC Name

6-chloro-3-(diethylamino)-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-3-22(4-2)18-17(13-8-6-5-7-9-13)15-12-14(20)10-11-16(15)21-19(18)23/h5-12H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLJMNMUASDCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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